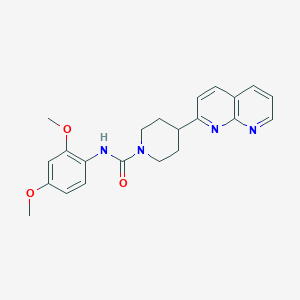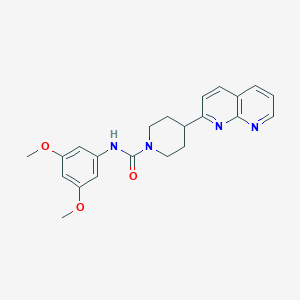![molecular formula C22H23N5O2 B6468882 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline CAS No. 2640873-25-0](/img/structure/B6468882.png)
6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" is a synthetic chemical with intriguing structural features. It is part of a group of compounds known for their diverse biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, including the formation of quinoxaline and pyrimidine rings, along with careful handling of reactive intermediates. Conditions such as temperature, pressure, and the use of catalysts like palladium or copper can play significant roles in its formation.
Industrial Production Methods: Industrial synthesis usually scales up the laboratory procedures, optimizing the reaction conditions to ensure higher yields and purity. This can involve continuous flow processes or batch reactions in large reactors.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various reactions, including but not limited to:
Oxidation
: Might involve reagents like potassium permanganate or chromic acid.
Reduction
: Could use hydrogen gas with a palladium catalyst.
Substitution
: Often facilitated by nucleophiles or electrophiles, altering the functional groups attached to the core structure.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, or halogens might be involved. Solvents like dichloromethane or tetrahydrofuran can be used depending on the reaction type.
Major Products Formed: The reactions typically yield derivatives with modifications on the pyrimidine or quinoxaline rings, which can drastically alter the compound’s properties and uses.
Aplicaciones Científicas De Investigación
This compound has numerous applications:
Chemistry
: Acts as a building block for synthesizing more complex molecules.
Biology
: Used in studies to investigate its interactions with enzymes or receptors.
Medicine
: Potential for developing new pharmaceuticals, particularly in targeting specific cellular pathways.
Industry
: Could be used in the creation of new materials with unique properties or in catalytic processes.
Mecanismo De Acción
The mechanism by which "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" exerts its effects often involves its binding to molecular targets such as enzymes or receptors. This can lead to the inhibition or activation of biological pathways, impacting cellular processes. The exact pathways and molecular targets vary based on the specific application or research focus.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural features, "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" stands out due to its unique combination of functional groups, which confer distinct reactivity and specificity in various reactions.
List of Similar Compounds:
5-methylpyrimidin-2-yl derivatives
Quinoxaline derivatives
Octahydrocyclopenta[c]pyrrole-based compounds
So there you have it—a comprehensive breakdown of this fascinating compound. Any other chemistry curiosities you've got?
Propiedades
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-10-25-21(26-11-15)29-14-22-6-2-3-17(22)12-27(13-22)20(28)16-4-5-18-19(9-16)24-8-7-23-18/h4-5,7-11,17H,2-3,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWEIXTWLYTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468801.png)
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)


![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468858.png)
![4-[[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B6468865.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468887.png)
![3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6468889.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468892.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468895.png)
